(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their cytotoxic and antibacterial activities . They have shown good cytotoxicity against tested cell lines and moderate antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions of similar compounds involve 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability .Scientific Research Applications
Tyrosinase Inhibition and Pigmentation Disorders
This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanin synthesis, and its inhibition can prevent excessive melanin accumulation, which is a key factor in pigmentation disorders. Therefore, this compound could be used in the development of treatments for conditions like melasma, age spots, and other hyperpigmentation issues.
Anticancer Activity
Derivatives of benzo[d]thiazol have shown promise in anticancer activity . They have been tested for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound’s ability to inhibit cell proliferation may lead to its use in chemotherapy drugs.
Antibacterial Properties
The same derivatives have also exhibited antibacterial properties . This suggests that the compound could be developed into new antibacterial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria.
Cosmetic Applications
Due to its tyrosinase inhibiting properties, this compound could be used in cosmetic formulations . It can help in creating skin-lightening products and treatments that aim to achieve an even skin tone by reducing the appearance of dark spots.
Molecular Docking Simulations
Molecular docking studies have shown that this compound has a strong affinity for tyrosinase, forming multiple hydrogen bonds and hydrophobic interactions . This makes it a useful tool for computational studies in drug design, helping to predict how molecular structures will interact with biological targets.
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-5-3-10(18)8-13(12)19/h2-6,8-9H,1,7H2,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIXDGUSRVMSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide |
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